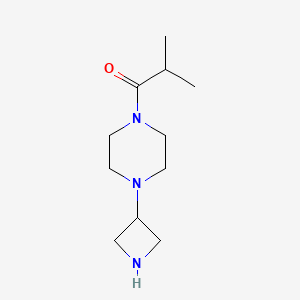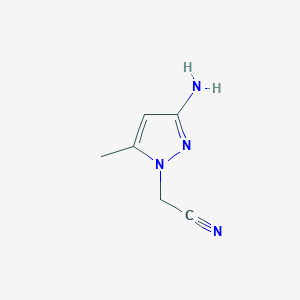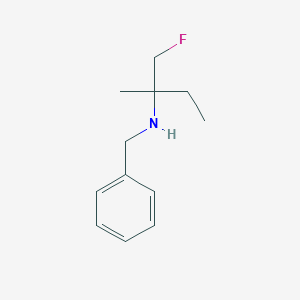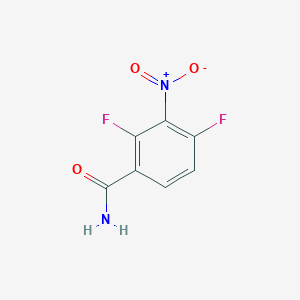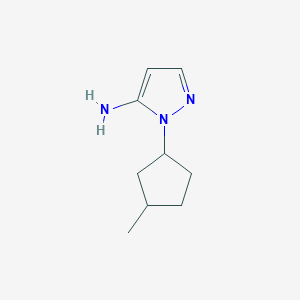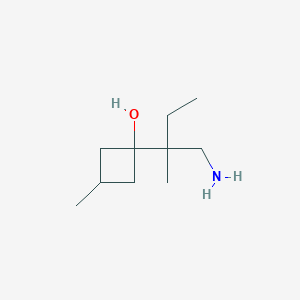![molecular formula C19H13N3O2 B13154282 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13154282.png)
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and pharmacological activities. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug design.
準備方法
The synthesis of 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves cyclocondensation reactions. One common method includes the reaction of 3-aminopyrazole with β-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
化学反応の分析
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like thionyl chloride or phosphorus tribromide.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives, which can be further utilized in various applications.
科学的研究の応用
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is often studied for its potential as a therapeutic agent.
Medicine: Due to its pharmacological properties, it is investigated for use in drug design and development, particularly as inhibitors of specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique photophysical properties, making it valuable in material science and nanotechnology.
作用機序
The mechanism of action of 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound binds to the active site of the enzyme, blocking its activity and leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved in its mechanism of action include the inhibition of kinase activity and the induction of apoptotic signaling cascades.
類似化合物との比較
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds also feature a fused pyrazole-pyrimidine ring system but differ in the position of the nitrogen atoms. They are known for their kinase inhibitory activities.
Triazolo[1,5-a]pyrimidines: These compounds have an additional nitrogen atom in the ring system, which can enhance their biological activities and binding affinities.
Pyrrolo[2,3-d]pyrimidines: These compounds have a different fused ring system and are studied for their potential as antiviral and anticancer agents.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound in various fields of research.
特性
分子式 |
C19H13N3O2 |
|---|---|
分子量 |
315.3 g/mol |
IUPAC名 |
2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C19H13N3O2/c23-19(24)15-11-20-18-16(13-7-3-1-4-8-13)17(21-22(18)12-15)14-9-5-2-6-10-14/h1-12H,(H,23,24) |
InChIキー |
NLEBFRYBQZSEGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2C4=CC=CC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



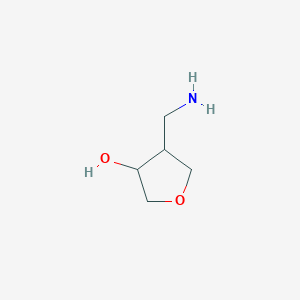
![Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13154208.png)

![Thieno[3,2-b]pyridine-6-thiol](/img/structure/B13154217.png)

